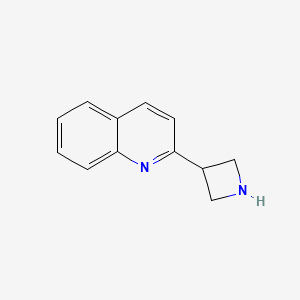

2-(Azetidin-3-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-(azetidin-3-yl)quinoline |

InChI |

InChI=1S/C12H12N2/c1-2-4-11-9(3-1)5-6-12(14-11)10-7-13-8-10/h1-6,10,13H,7-8H2 |

InChI Key |

QDEQCKJZDCYBCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

The Quinoline Nucleus: a Cornerstone of Drug Discovery

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has long been recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govtulane.eduresearchgate.net This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govtulane.eduorientjchem.org Its versatile structure allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.govorientjchem.org

The quinoline core is a key constituent in numerous approved drugs, spanning a wide range of therapeutic areas. nih.govtulane.edu Notable examples include antimalarials like chloroquine, anticancer agents such as irinotecan (B1672180) and topotecan, and various antibacterial and anti-inflammatory drugs. orientjchem.orgresearchgate.net The ability of the quinoline ring system to interact with diverse biological targets, including enzymes and receptors, underscores its significance in drug design and development. nih.govnih.govorientjchem.org

The Azetidine Ring: a Unique Player in Bioactive Molecules

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable building block in the design of biologically active molecules. rsc.orgresearchgate.net Its strained four-membered ring structure imparts unique conformational constraints and reactivity, which can be harnessed to enhance binding affinity and selectivity for specific biological targets. rsc.orgrsc.org

While less common than five- or six-membered rings, the azetidine moiety is found in several clinically approved drugs. rsc.org For instance, azelnidipine (B1666253) is an antihypertensive drug, and cobimetinib (B612205) is a kinase inhibitor used in cancer therapy. rsc.org The incorporation of an azetidine ring can improve a molecule's pharmacokinetic properties, such as metabolic stability and cell permeability. enamine.net The development of new synthetic methods has made functionalized azetidines more accessible, further fueling their exploration in medicinal chemistry. researchgate.net

The Rationale for Hybridization: a Synergy of Quinoline and Azetidine

The design and investigation of quinoline-azetidine hybrid compounds are driven by the principle of synergistic activity. researchgate.net By combining the well-established biological relevance of the quinoline (B57606) nucleus with the unique stereochemical and pharmacokinetic advantages of the azetidine (B1206935) ring, researchers aim to create novel chemical entities with superior therapeutic potential. nih.gov

This molecular hybridization strategy can lead to compounds with several potential benefits:

Enhanced Biological Activity: The two pharmacophores may act on different but complementary biological targets, resulting in a synergistic or additive effect. researchgate.net

Improved Pharmacokinetic Profile: The azetidine moiety can be used to modulate properties such as solubility, lipophilicity, and metabolic stability, leading to better drug-like characteristics. enamine.net

Reduced Off-Target Effects: By creating a more specific ligand, the hybrid approach can potentially minimize interactions with unintended biological targets, thereby reducing side effects.

Overcoming Drug Resistance: Hybrid molecules may exhibit activity against drug-resistant strains of pathogens or cancer cells by acting through multiple mechanisms. researchgate.net

A Spotlight on 2 Azetidin 3 Yl Quinoline

Strategies for Quinoline Ring Formation and Functionalization

Vilsmeier-Haack Reaction in Quinoline Precursor Synthesis

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of activated aromatic and heterocyclic compounds. ijpcbs.com It is frequently employed in the synthesis of quinoline precursors, particularly 2-chloro-3-formylquinolines, which are valuable intermediates for further derivatization. researchgate.netscispace.comrsc.org The reaction typically involves treating an N-arylacetamide with a Vilsmeier reagent, which is generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.orgorientjchem.org

The mechanism begins with the formation of a halomethyleniminium salt (the Vilsmeier reagent). The N-arylacetamide then undergoes cyclization and subsequent formylation to yield the 2-chloro-3-formylquinoline derivative. rsc.org This process is not only efficient for formylation but can also facilitate ring closure to produce high yields of the quinoline core. scispace.comdut.ac.za Researchers have optimized this reaction under both conventional heating and microwave irradiation, with the latter often providing enhanced reaction rates and higher yields. dut.ac.za For example, starting from acetanilide, 2-chloro-3-formylquinoline can be obtained in quantitative yield, which then serves as a crucial building block for more complex structures, including those that can be elaborated into quinoline-azetidine systems. researchgate.netnih.gov

| Starting Material | Reagents | Product | Significance | Reference |

|---|---|---|---|---|

| Acetanilide | POCl₃, DMF | 2-Chloro-3-formylquinoline | Key precursor for quinoline-based azetidinones and other derivatives. | orientjchem.orgresearchgate.netnih.gov |

| N-phenylacetamide derivatives | Vilsmeier Reagent | Substituted 2-chloro-3-formylquinolines | Allows for the introduction of various substituents onto the quinoline ring. | rsc.org |

| 3-Acetyl-2,4-dihydroxyquinoline | POCl₃, DMF | 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline | Demonstrates the reaction's utility in creating complex, functionalized quinolines. | dut.ac.za |

Suzuki-Miyaura Cross-Coupling for Aryl-Azetidine Attachments

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex. mt.com This reaction is instrumental in attaching aryl groups to the azetidine ring or, conversely, in functionalizing a quinoline ring with an azetidine-containing boronic acid or ester. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and high stereoselectivity. mt.com

In the context of quinoline-azetidine synthesis, the Suzuki reaction can be employed in several ways. One approach involves the coupling of a halogenated quinoline, such as 3-bromoquinoline, with an azetidine-containing boronic acid. nih.gov Alternatively, a halogenated azetidine derivative can be coupled with a quinolineboronic acid. Research has demonstrated the successful Suzuki-Miyaura coupling of 2-chloro-quinoline-3-carbaldehyde with arylboronic acids to yield 2-aryl-quinoline-3-carbaldehydes, a reaction that can be a step towards building the final molecule. researchgate.net Furthermore, studies have shown the diversification of brominated pyrazole-azetidine hybrids through Suzuki-Miyaura cross-coupling with various boronic acids, highlighting the feasibility of attaching complex heterocyclic systems to an azetidine core. mdpi.comnih.gov The efficiency of the palladium catalyst is crucial and is often influenced by the choice of ligands and reaction conditions. nih.govnih.gov

Other Cyclization and Coupling Reactions for Quinoline Scaffolds

Beyond the Vilsmeier-Haack reaction, a variety of other cyclization and coupling methods are available for constructing the quinoline scaffold. Traditional methods that remain in use include the Skraup, Friedländer, and Combes syntheses. nih.govnih.gov The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group, is a particularly common and effective route. mdpi.com

More recent advancements include transition-metal-catalyzed oxidative annulation strategies. mdpi.com For instance, palladium-catalyzed intramolecular cyclization reactions have been developed to assemble quinoline-fused heterocyclic systems. bohrium.com The Heck reaction, another palladium-catalyzed process, has been used to functionalize quinolines by creating carbon-carbon bonds with alkenes. nih.gov These modern methods often offer advantages in terms of functional group tolerance, efficiency, and the ability to construct highly substituted quinoline derivatives under mild conditions. mdpi.comresearchgate.net

Approaches for Azetidine Ring Construction and Derivatization

The synthesis and functionalization of the four-membered azetidine ring present unique challenges due to its inherent ring strain. However, this strain also imparts unique reactivity that can be harnessed for synthetic purposes. rsc.org

[2+2] Cycloaddition Reactions (Staudinger Reaction) for Azetidinone Formation

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is one of the most versatile and widely used methods for the synthesis of 2-azetidinones, also known as β-lactams. mdpi.comresearchgate.net These azetidinones can serve as important precursors to azetidines through subsequent reduction. The reaction is typically carried out by generating the ketene in situ from an acyl chloride in the presence of a base, such as triethylamine. researchgate.netzenodo.org

A highly relevant application of this methodology is the direct synthesis of quinoline-containing azetidinones. For example, the cycloaddition of an imine derived from 2-chloroquinoline-3-carbaldehyde (B1585622) with chloroacetyl chloride yields 1-arylamido-3-chloro-4-(2-chloroquinolin-3-yl)-azetidin-2-ones. zenodo.org This reaction directly forges the link between the two heterocyclic systems. The stereoselectivity of the Staudinger reaction can be complex and is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. mdpi.comrsc.orgnih.gov

| Reactants | Key Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|

| Imine + Ketene (from Acyl Chloride) | Base (e.g., Triethylamine) | 2-Azetidinone (β-Lactam) | General and versatile method for β-lactam ring formation. | mdpi.comresearchgate.net |

| Schiff base of 2-chloroquinolin-3-carbaldehyde + Chloroacetyl chloride | Triethylamine, 1,4-dioxane | 4-(2-chloroquinolin-3-yl)-azetidin-2-one | Directly links quinoline and azetidinone scaffolds. | zenodo.org |

| Substituted Acetic Acids + Schiff bases | Oxalyl chloride, Organic base | Spiro[azetidine-2,3′-indoline]-2′,4-diones | Demonstrates one-pot variation for complex azetidinone synthesis. | rsc.orgwindows.net |

Aza-Michael Addition for Azetidine Ring Functionalization

The aza-Michael addition is a powerful conjugate addition reaction for forming carbon-nitrogen bonds. mdpi.comresearchgate.net This reaction is particularly useful for the functionalization of pre-formed azetidine rings that contain a suitable Michael acceptor. It provides an efficient pathway to introduce a wide variety of nitrogen nucleophiles onto the azetidine scaffold under mild conditions. mdpi.comresearchgate.net

A key strategy involves the reaction of a Michael acceptor, such as methyl 2-(azetidin-3-ylidene)acetate, with various heterocyclic amines. mdpi.comnih.gov This α,β-unsaturated ester, readily prepared from N-Boc-azetidin-3-one, reacts with nucleophiles like pyrrolidine, piperidine, pyrazole, and indole (B1671886) in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com This approach yields a library of functionalized 3-substituted-3-(acetoxymethyl)azetidines, which are versatile building blocks for more complex molecules. mdpi.comresearchgate.net The reaction conditions are generally mild, and the choice of DBU as a base helps to avoid unwanted side reactions like ester cleavage. mdpi.comresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-3-formylquinoline |

| N-Arylacetamide |

| N,N-Dimethylformamide (DMF) |

| Phosphorus oxychloride (POCl₃) |

| Acetanilide |

| 3-Acetyl-2,4-dihydroxyquinoline |

| 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline |

| 3-Bromoquinoline |

| 2-Aryl-quinoline-3-carbaldehyde |

| 2-Azetidinone (β-Lactam) |

| Chloroacetyl chloride |

| Triethylamine |

| 1-Arylamido-3-chloro-4-(2-chloroquinolin-3-yl)-azetidin-2-one |

| Methyl 2-(azetidin-3-ylidene)acetate |

| N-Boc-azetidin-3-one |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 3-Substituted-3-(acetoxymethyl)azetidine |

Convergent and Linear Synthetic Routes to Quinoline-Azetidine Hybrid Structures

The construction of the core this compound scaffold can be achieved through two primary strategic approaches: linear and convergent synthesis.

Linear Synthesis: In a linear sequence, the molecule is assembled in a stepwise fashion, starting from a foundational quinoline or azetidine structure. A common linear approach begins with a pre-formed quinoline derivative. For example, a 2-chloroquinoline-3-carbaldehyde can be synthesized via the Vilsmeier-Haack reaction of an appropriate acetanilide. researchgate.netorientjchem.org This intermediate then undergoes a series of reactions to build the azetidine ring onto the quinoline core. This might involve condensation with an amine followed by a cycloaddition reaction, such as reacting an imine with a ketene generated in situ from an acetyl chloride derivative (Staudinger cycloaddition). mdpi.com

Convergent Synthesis: A convergent approach involves the independent synthesis of two or more key fragments, which are then coupled together in a later stage. For the synthesis of quinoline-azetidine hybrids, this typically means preparing a functionalized quinoline piece and a separate functionalized azetidine piece. For example, a quinolinecarboxaldehyde could be coupled with an amino-functionalized azetidine derivative via reductive amination. This strategy is analogous to methods used for synthesizing quinoline-piperidine conjugates. nih.gov This approach is often more efficient for creating a diverse library of compounds, as various quinoline and azetidine fragments can be prepared in parallel and then combined.

The following table outlines the conceptual differences between these two synthetic strategies for assembling quinoline-azetidine structures.

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step construction on a single molecular backbone. | Independent synthesis of key fragments followed by a final coupling step. |

| Starting Materials | Typically starts with a quinoline or azetidine precursor. | Starts with precursors for both the quinoline and azetidine fragments. |

| Flexibility | Less flexible for generating diversity; modifications require altering the entire sequence. | Highly flexible; allows for "mixing and matching" of different fragments to create a large library of analogues. |

| Overall Yield | The overall yield is the product of the yields of each individual step, which can be low for long sequences. | Can lead to higher overall yields as the number of steps in the longest linear sequence is reduced. |

| Example Pathway | Quinoline → Functionalized Quinoline → Quinoline-Imine → Quinoline-Azetidine | Quinoline Precursor → Functionalized Quinoline FragmentAzetidine Precursor → Functionalized Azetidine FragmentCoupling → Quinoline-Azetidine |

Methodological Advancements and Efficiency in Synthesis

The field of organic synthesis is continually striving for greater efficiency, and the preparation of quinoline-azetidine hybrids has benefited from these advancements. Modern methodologies focus on reducing the number of synthetic steps, increasing atom economy, and utilizing milder reaction conditions.

A significant area of progress is the development of multicomponent reactions (MCRs) and one-pot syntheses . nih.gov These strategies allow for the construction of complex molecules from multiple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. nih.gov An example of this efficiency is the one-pot protocol developed for synthesizing quinoline-fused azeto[1,2-a]benzimidazoles, which involves a condensation followed by an intramolecular palladium-catalyzed C–N coupling to form the four-membered azetidine ring. researchgate.net

The development of novel catalytic systems has also been transformative. Palladium-mediated C–H activation and annulation strategies have emerged as powerful tools for constructing N-heterocycles like quinolines and azetidines directly from precursors with inert chemical bonds. rsc.org These methods offer high atom economy and enable the creation of molecular architectures that would be difficult to access through traditional means. rsc.org

Furthermore, the use of enabling technologies such as microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of related heterocyclic systems. For example, the synthesis of 1-arenesulfonylazetidines from aziridines is efficiently achieved under microwave irradiation. organic-chemistry.org These methodological advancements are crucial for the efficient and sustainable synthesis of complex molecular targets like this compound and its derivatives.

Impact of Substitutions on the Quinoline Core on Biological Activity

The substitution pattern on the quinoline nucleus is a critical determinant of the biological activity of quinoline-azetidine derivatives. orientjchem.orgresearchgate.net Modifications at various positions of the quinoline ring can significantly influence the compound's potency against different biological targets, including cancer cells and bacteria. orientjchem.orgnih.gov

Research has shown that the introduction of various functional groups and substitutions on the quinoline ring profoundly influences the anticancer activity of the compound. orientjchem.org For instance, in certain quinoline-based anticancer agents, the presence of a hydroxyl or methoxy (B1213986) group at the C-7 position can enhance antitumor activity. orientjchem.org Furthermore, introducing a substituent at the C-4 position may also increase potency against cancer cells. orientjchem.org Studies on 2,4,6-trisubstituted quinolines have indicated that amino substitution at the C-4 position is a frequently utilized arrangement for anticancer activity. biointerfaceresearch.com Conversely, for other derivatives, substitutions at positions C-2 and C-3 have been found to be more effective against specific cancer cell lines compared to those with substitutions at C-4 and C-8. orientjchem.org

In the context of anti-proliferative agents, SAR studies revealed that having appropriate substituents on the quinoline ring had a significant impact on improving activity. nih.gov Specifically, in a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones, variations at the C-6 position of the quinoline ring were explored to optimize antibacterial and antifungal activity. nih.govmdpi.com

For antibacterial applications, the substitution pattern is equally important. The introduction of a fluorine atom at the C-6 position of the quinoline ring is a known strategy to significantly boost antibacterial efficacy. orientjchem.org The position of the substituent is key; for example, methyl substitution at C-5 of the quinoline ring has been shown to result in more potent anticancer activity compared to C-6 substituted derivatives. biointerfaceresearch.com

The following table summarizes the observed effects of substitutions on the quinoline core from various studies.

| Substitution Position | Substituent Group | Observed Impact on Biological Activity | Reference |

| C-4 | Aniline substituent / Amino group | Enhanced antiproliferative/anticancer activity. orientjchem.orgbiointerfaceresearch.comchemrj.org | |

| C-5 | Methyl group | More potent anticancer activity than C-6 substitution. biointerfaceresearch.com | |

| C-6 | Fluorine atom | Significantly enhanced antibacterial activity. orientjchem.org | |

| C-7 | Hydroxyl or Methoxy group | Improved antitumor activity. orientjchem.org | |

| C-7 | Alkoxy group (e.g., octyloxy, benzyloxy) | Broad-spectrum antiproliferative activity. chemrj.org |

Role of the Azetidine Ring Substituents in Pharmacological Profiles

Substituents on the azetidine or azetidin-2-one (β-lactam) ring play a pivotal role in modulating the pharmacological properties of the parent molecule. nih.govijsr.net The four-membered azetidinone ring is the core structure of β-lactam antibiotics, and its derivatives are known to exhibit a wide range of biological activities. nih.govnih.gov

For anti-inflammatory and analgesic activities, substitutions on the azetidin-2-one ring are also critical. In one study, derivatives with a halogen (chloro group) at the C-3 position and a methoxy group at the C-2 and C-3 positions of the azetidin-2-one ring demonstrated the highest anti-inflammatory properties. biointerfaceresearch.com Another series of 3-chloro-azetidin-2-one derivatives showed that a compound featuring a 4-methoxy-phenyl group on the azetidine nitrogen and a tetrazolo[1,5-a]quinoline-4-yl group at C-4 possessed potent anti-inflammatory and analgesic activities. chemrj.org

The biological target can be influenced by the nature of the substituent. For example, in a series of quinoline-based azetidinones tested for antitubercular activity against Mycobacterium tuberculosis, a compound with an aminomethyl thiazole (B1198619) moiety was the most potent inhibitor. ijsr.net In the same study, a fluoro derivative also showed significant inhibitory action. ijsr.net Furthermore, the introduction of a vinyl substituent at the C-3 position of the azetidin-2-one ring was investigated to explore its effect on antiproliferative activity, leading to potent tubulin polymerization inhibitors. nih.gov

The table below details the influence of various azetidine/azetidinone ring substituents.

| Ring Position | Substituent(s) | Resulting Pharmacological Profile | Reference |

| C-2 (Azetidine) | Methyl group (with trans-3-amino) | Optimal antibacterial and pharmacokinetic properties. nih.gov | |

| C-3 (Azetidin-2-one) | Chloro group | Potent anti-inflammatory activity. biointerfaceresearch.com | |

| C-3 (Azetidin-2-one) | Vinyl group | Potent antiproliferative and tubulin destabilizing activity. nih.gov | |

| C-2 and C-3 (Azetidin-2-one) | Methoxy groups | Maximum anti-inflammatory property. biointerfaceresearch.com | |

| N-1 (Azetidin-2-one) | 4-methoxy-phenyl | Potent anti-inflammatory and analgesic activities. chemrj.org |

Influence of Linker Chemistry and Orientation between Quinoline and Azetidine Moieties

In the pursuit of HIV-1 integrase inhibitors, a series of compounds featuring a quinoline subunit linked to an ancillary aromatic ring via various functionalized spacers were synthesized and evaluated. nih.gov The linkers studied included amide, hydrazide, and urea (B33335) moieties. The results indicated that amide derivatives were the most promising, suggesting that the specific geometry and hydrogen bonding capabilities of the amide linker are favorable for this particular activity. nih.gov

For anti-proliferative agents, the strategy of introducing diverse effective nitrogen heterocycles to a quinoline scaffold through different linkers has been employed. nih.gov This approach highlights the linker's role in positioning the two key heterocyclic systems correctly for optimal interaction with the target. In a different study, conjugates of ibuprofen (B1674241) and quinoline were connected by a propyl chain (an alkyl linkage), which resulted in maximized anti-inflammatory and analgesic actions. biointerfaceresearch.com

In a series of antibacterial quinoline-azetidinone Mannich bases, the quinoline and azetidinone moieties were connected through a quinolin-8-yloxy acetohydrazide linker, demonstrating a complex, multi-atom spacer can be effective. derpharmachemica.com The synthesis of quinoline clubbed oxadiazolyl-pyridinyl-azetidin-2-one derivatives also showcases the use of more elaborate linking strategies to generate biologically active molecules. sciensage.info These examples underscore that there is no single optimal linker; its design must be tailored to the specific biological target and the desired pharmacological profile.

Stereochemical Considerations in Biological Activity

Stereochemistry is a fundamental aspect of the SAR of quinoline-azetidine derivatives, as the three-dimensional arrangement of atoms can dramatically alter a molecule's interaction with chiral biological macromolecules like enzymes and receptors.

The stereochemistry of the β-lactam ring protons is often determined by NMR, where coupling constants for trans protons (typically 1-3 Hz) differ from those for cis protons (usually 5-6 Hz). nih.gov In the synthesis of a series of 3-vinylazetidin-2-ones, all the β-lactams were obtained with exclusively trans stereochemistry, which was crucial for their potent antiproliferative activity. nih.gov

Furthermore, in the synthesis of a bicyclic azetidine with antimalarial activity, controlling the stereochemistry was critical. The process involved a stereospecific C(sp³)–H arylation, and care was taken to avoid epimerization at the α-position during amide coupling, confirming the final relative and absolute stereochemistry by X-ray crystallography. acs.org This highlights that maintaining the correct stereochemical integrity throughout the synthesis is essential for achieving the desired biological activity. acs.org

Antimicrobial Activities

Derivatives combining quinoline and azetidinone have been extensively evaluated for their ability to combat microbial infections, demonstrating notable efficacy against a wide range of bacteria and fungi. pulsus.com

Numerous studies have confirmed the antibacterial potential of quinoline-azetidinone derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives were synthesized and tested for their antibacterial activity. orientjchem.orgresearchgate.net These compounds showed significant inhibitory effects against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). orientjchem.orgresearchgate.net

In one study, compounds containing specific phenyl residues, such as 3-chlorophenyl and 4-(trifluoromethyl)phenyl, demonstrated promising antibacterial activity. researchgate.net Another investigation involving quinoline clubbed with oxadiazolyl-pyridinyl-azetidin-2-one derivatives also reported activity against Gram-positive strains like S. aureus and S. pyogenes, and Gram-negative strains such as E. coli and P. aeruginosa. sciensage.info Similarly, newly synthesized quinoline-azetidinone Mannich bases were also screened for their antibacterial properties. derpharmachemica.com The broad-spectrum antibacterial activity of these compounds highlights their potential as lead structures for the development of new antibiotics. ijsr.net

Table 1: Antibacterial Activity of Selected Quinoline-Azetidinone Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Staphylococcus aureus (Gram-positive) | Good to Moderate | orientjchem.orgresearchgate.net |

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Escherichia coli (Gram-negative) | Good to Moderate | orientjchem.orgresearchgate.net |

| Quinolin-3-yl-azetidin-2-ones | Staphylococcus aureus | Promising | researchgate.net |

| Quinolin-3-yl-azetidin-2-ones | Staphylococcus pyogenes | Promising | researchgate.net |

| Quinolin-3-yl-azetidin-2-ones | Pseudomonas aeruginosa | Promising | researchgate.net |

| Quinolin-3-yl-azetidin-2-ones | Escherichia coli | Promising | researchgate.net |

| Quinoline clubbed oxadiazolyl-pyridinyl-azetidin-2-ones | Escherichia coli | Good | sciensage.info |

| Quinoline clubbed oxadiazolyl-pyridinyl-azetidin-2-ones | Pseudomonas aeruginosa | Good | sciensage.info |

| Quinoline clubbed oxadiazolyl-pyridinyl-azetidin-2-ones | Staphylococcus aureus | Good | sciensage.info |

The antifungal properties of quinoline-azetidine derivatives have also been a subject of significant research. Studies have shown that these compounds can effectively inhibit the growth of various fungal pathogens. For example, azetidin-2-one fused 2-chloro-3-formyl quinolines were found to be potent against Candida albicans. orientjchem.orgresearchgate.netijshr.com

Further research on quinolin-3-yl-azetidin-2-ones revealed that derivatives containing 3-chlorophenyl, 4-methoxyphenyl, and 4-(trifluoromethyl)phenyl residues exhibited the best antifungal activity against strains like Sclerotium rolfsii and Fusarium ricini. researchgate.net Another series of quinoline-based azetidinones demonstrated very good activity against fungal strains such as C. albicans, Aspergillus niger, and Aspergillus clavatus. sciensage.info Some quinoline derivatives have been shown to be more effective than standard antifungal drugs. ijshr.com

Table 2: Antifungal Activity of Selected Quinoline-Azetidinone Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Candida albicans | Potent | orientjchem.orgresearchgate.net |

| Quinolin-3-yl-azetidin-2-ones | Sclerotium rolfsii | Promising | researchgate.net |

| Quinolin-3-yl-azetidin-2-ones | Fusarium ricini | Promising | researchgate.net |

| Quinoline clubbed oxadiazolyl-pyridinyl-azetidin-2-ones | Candida albicans | Very Good | sciensage.info |

| Quinoline clubbed oxadiazolyl-pyridinyl-azetidin-2-ones | Aspergillus niger | Very Good | sciensage.info |

The exploration of quinoline-azetidine derivatives for antiviral applications is an emerging area of research. Some studies have suggested that these compounds could be explored as potential therapeutics against viruses like SARS-CoV-2. researchgate.net For instance, certain quinoline derivatives have been identified as potential dual inhibitors with low cytotoxicity, making them candidates for further investigation as antiviral agents. researchgate.net

Anticancer and Antiproliferative Properties

Quinoline-azetidinone hybrids have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines through the modulation of critical cellular pathways.

A substantial body of research has focused on the in vitro antiproliferative activity of these compounds. A study on quinoline-azetidinone hybrids revealed potent cytotoxic activity against human hepatocellular carcinoma cell lines, Hep G2 and Hep 3B. nih.gov Specifically, compound 6f showed an IC₅₀ value of 0.04 µM against the Hep G2 cell line, while compound 6j had an IC₅₀ of 0.66 µM against the Hep 3B cell line. nih.gov

Other research on quinolin-3-yl-azetidin-2-ones identified compounds 6d and 6o as the most potent derivatives against HepG-2, HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values ranging from 6.02 to 13.87 µM. researchgate.net Furthermore, quinoline-based dihydrazone derivatives also exhibited significant antiproliferative activity against human gastric cancer (BGC-823), hepatoma (BEL-7402), breast cancer (MCF-7), and lung adenocarcinoma (A549) cell lines, with IC₅₀ values in the micromolar range. rsc.org A quinoline derivative, CQAH, and its analogues also showed substantial apoptotic effects on HCT116 and LoVo human colon cancer cell lines. spandidos-publications.comspandidos-publications.com

Table 3: Cytotoxic Activity (IC₅₀) of Selected Quinoline-Azetidinone Derivatives This table is interactive. Click on headers to sort.

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 6f | Hep G2 | Hepatocellular Carcinoma | 0.04 | nih.gov |

| 6j | Hep 3B | Hepatocellular Carcinoma | 0.66 | nih.gov |

| 6d | HepG-2 | Hepatocellular Carcinoma | 6.02 - 13.87 | researchgate.net |

| 6o | HepG-2 | Hepatocellular Carcinoma | 6.02 - 13.87 | researchgate.net |

| 6d | HCT-116 | Colon Carcinoma | 6.02 - 13.87 | researchgate.net |

| 6o | HCT-116 | Colon Carcinoma | 6.02 - 13.87 | researchgate.net |

| 6d | MCF-7 | Breast Adenocarcinoma | 6.02 - 13.87 | researchgate.net |

| 6o | MCF-7 | Breast Adenocarcinoma | 6.02 - 13.87 | researchgate.net |

| 6m | HepG-2 | Hepatocellular Carcinoma | 11.97 | researchgate.net |

| 7 | HeLa | Cervical Cancer | 18.8 | researchgate.net |

| 3c | MCF-7 | Breast Adenocarcinoma | 7.05 | rsc.org |

| 3b | MCF-7 | Breast Adenocarcinoma | 7.016 | rsc.org |

The anticancer effects of quinoline-azetidinone derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. Morphological changes observed in cancer cells treated with these compounds suggest the induction of apoptosis. nih.gov

Mechanistic studies have provided deeper insights. For example, the active derivative 6o was found to cause an accumulation of HCT-116 cancer cells in the G1 and S phases of the cell cycle. researchgate.net Other studies on a quinoline-2-thione derivative showed it could arrest ovarian cancer cells in the G2 phase. d-nb.info This cell cycle arrest is often a precursor to apoptosis. The induction of apoptosis is further confirmed by the activation of key executioner proteins like caspase-3 and the cleavage of PARP (Poly (ADP-ribose) polymerase). spandidos-publications.comspandidos-publications.com

The apoptotic process induced by these compounds can be mediated through various signaling pathways. One study identified that the cytotoxic effects of the quinoline derivative CQAH were mediated via the activation of c-Jun N-terminal kinase (JNK) and caspases. spandidos-publications.comspandidos-publications.com Furthermore, these compounds can modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. d-nb.info For instance, treatment can lead to an increase in the expression of pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins like BCL2. d-nb.info Some quinoline derivatives have also been shown to induce apoptosis in Caco-2 colon cancer cells by down-regulating anti-apoptotic genes such as Bcl2, Bcl-xl, and Survivin. nih.gov

Inhibition of Kinases (e.g., c-Met, EGFR-TK, Topo II)

Quinoline-based compounds have been the subject of extensive research as kinase inhibitors in oncology. Certain derivatives have shown notable activity against key kinases involved in cancer progression, such as c-Met, epidermal growth factor receptor tyrosine kinase (EGFR-TK), and topoisomerase II (Topo II).

A series of 2,4-bis(arylamino) substituted quinolines were synthesized and evaluated for their in vitro EGFR kinase inhibitory activity. rsc.org Among these, compounds 3f and 3m were identified as potent inhibitors of EGFR kinase, with IC50 values of 200 nM and 210 nM, respectively. rsc.org These compounds also demonstrated significant anticancer activity against various cancer cell lines. rsc.org Further studies on representative compounds from this series indicated that they selectively inhibit human topoisomerase IIα catalytically without intercalating with DNA. rsc.org

In the context of c-Met inhibition, researchers designed and assessed several 4,6,7-substituted quinolines. nih.gov Derivatives 27 and 28 displayed greater or equivalent activity to the known inhibitor cabozantinib, with IC50 values of 19 nM and 64 nM, respectively. nih.gov Additionally, hybrid quinoline derivatives, such as those incorporating pyrazoline or pirazolinylthiazole heterocycles, have shown inhibitory effects on EGFR at nanomolar concentrations. nih.gov Specifically, compounds 51 , 52 , and 53 had IC50 values of 31.80, 37.07, and 42.52 nM, respectively. nih.gov Another derivative, a Schiff's base containing nitroimidazole and quinoline nuclei (compound 50 ), exhibited an IC50 value of 0.12 ± 0.05 μM on the EGFR receptor. nih.gov

Table 1: In Vitro Kinase Inhibition by Quinoline Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 3f | EGFR | 200 |

| 3m | EGFR | 210 |

| 27 | c-Met | 19 |

| 28 | c-Met | 64 |

| 51 | EGFR | 31.80 |

| 52 | EGFR | 37.07 |

| 53 | EGFR | 42.52 |

| 50 | EGFR | 120 |

Antimalarial Activity

The quinoline scaffold is a cornerstone in the development of antimalarial drugs. Bicyclic azetidines that target Plasmodium falciparum phenylalanyl-tRNA synthetase are a promising new class of antimalarials. nih.govacs.org One such compound, BRD3914 , demonstrated potent in vitro activity with an EC50 of 15 nM against the Dd2 strain of P. falciparum. nih.govacs.org This compound also showed low in vitro cytotoxicity against human cell lines. nih.govacs.org The development of these bicyclic azetidines was prompted by the activity of the parent compound BRD7929 , which is active against multiple stages of the parasite's life cycle. nih.govacs.org

Research into 4-anilinoquinoline derivatives has also yielded promising results. researchgate.net A bisquinoline compound, 74 , was found to be three times more active than chloroquine, with an IC50 value of 0.077 µM. researchgate.net

Table 2: In Vitro Antimalarial Activity of Quinoline-Azetidine Derivatives

| Compound | Plasmodium Strain | Activity (IC50/EC50) |

|---|---|---|

| BRD3914 | P. falciparum (Dd2) | 15 nM (EC50) |

| Compound 74 | Not Specified | 0.077 µM (IC50) |

Anti-inflammatory and Analgesic Activities

Quinoline derivatives bearing azetidinone scaffolds have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.govresearchgate.net In one study, a series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were assessed. nih.govresearchgate.net The compounds 6a (3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) and 6b (3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) showed significant anti-inflammatory and analgesic activity when compared to a control group. nih.govresearchgate.net These findings suggest that substitutions on quinoline derivatives with azetidinone scaffolds can lead to potent anti-inflammatory and analgesic agents. nih.govresearchgate.net

Another study synthesized quinoline-fused 2-azetidinone derivatives bearing a dihydropyrimidinone skeleton and found that they exhibited moderate to good anti-inflammatory activity, with some compounds showing exceptional analgesic effects. researchgate.net

Enzyme Inhibition Profiles (e.g., Monoacylglycerol Lipase (MAGL), Matrix Metalloproteinases)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.govmdpi.com Imbalances in MMP activity are linked to various diseases, making them a therapeutic target. nih.govmdpi.com Synthetic MMP inhibitors have been developed, often featuring a hydroxamate structure that chelates the zinc ion in the active site of MMPs. nih.gov

While direct studies on "this compound" inhibiting MAGL or specific MMPs are not prevalent in the provided search results, the broader class of quinoline derivatives has been investigated for MMP inhibition. The development of selective, non-hydroxamate inhibitors is an active area of research to avoid the side effects associated with broad-spectrum MMP inhibition. mdpi.com For instance, a dual MMP-7/-13 inhibitor, ZHAWOC6941 , was developed with IC50 values of 2.2 µM for MMP-7 and 1.2 µM for MMP-13, showing selectivity over other MMP isoforms. mdpi.com

Other Reported In Vitro Biological Activities (e.g., Antidepressant)

The versatility of the quinoline scaffold extends to potential antidepressant activity. Studies on various heterocyclic compounds have highlighted their potential as antidepressant agents. For instance, a series of l-arylspiro[indoline-3,4′-piperidines] were synthesized, and compound 41 from this series showed potent in vitro antidepressant activity. nih.gov Another study on indole-bearing azetidinone derivatives found that compounds 26 and 36 were promising antidepressant molecules, significantly decreasing immobility duration in the forced swim test. researchgate.net

Additionally, novel aryl piperazine (B1678402) derivatives targeting both 5-HT1A and sigma-1 receptors have been designed, with compound 27 showing high affinity for both receptors (Ki = 0.44 nM for 5-HT1A and Ki = 0.27 nM for sigma-1). d-nb.info These findings underscore the potential of quinoline-azetidine and related structures in the development of new antidepressant therapies.

Table 3: In Vitro Receptor Binding Affinity of a Potential Antidepressant Compound

| Compound | Target Receptor | Ki (nM) |

|---|---|---|

| Compound 27 | 5-HT1A | 0.44 |

| Sigma-1 | 0.27 |

Computational and Theoretical Investigations of 2 Azetidin 3 Yl Quinoline and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For quinoline-based compounds, this method has been instrumental in identifying potential biological targets and elucidating binding mechanisms.

Recent studies on quinoline-azetidinone hybrid compounds, which share structural similarities with 2-(Azetidin-3-yl)quinoline, have demonstrated their potential as antioxidants through molecular docking simulations. In one such study, these hybrids were docked against Cytochrome c peroxidase (PDB ID: 2X08), a key enzyme in oxidative stress pathways. The docking scores, which indicate the binding affinity, for a series of these compounds were found to be in a favorable range, suggesting strong interactions with the active site of the enzyme.

Notably, a 3-chloro-4-(2-chloroquinolin-3-yl)-1-(3-methoxyphenyl)azetidin-2-one analogue exhibited a superior docking score of -7.2 kcal/mol. This was attributed to a network of interactions including hydrogen bonds with LYS:93, VAL:94, and LEU:96, a π-sigma interaction with GLU:91, a halogen bond with GLY:82, and a π-alkyl interaction with ARG:95. These diverse interactions contribute to the stability of the ligand-protein complex. In comparison, other analogues also showed significant interactions, such as hydrogen bonding and π-anion interactions with key residues like GLU:16, GLU:91, and ARG:86.

These findings suggest that the azetidinone and quinoline (B57606) moieties play a crucial role in the binding affinity, with various substitutions on the phenyl ring of the azetidinone further modulating the interaction landscape. The collective data from these docking studies strongly support the potential of quinoline-azetidinone scaffolds as effective binders to biological targets.

Table 1: Molecular Docking Scores and Interactions of Quinoline-Azetidinone Analogues with Cytochrome c Peroxidase

| Compound ID | IUPAC Name | Docking Score (kcal/mol) | Key Interactions |

| 5a | 1-(2-bromophenyl)-3-chloro-4-(2-chloroquinolin-3-yl)azetidin-2-one | -6.7 | H-bond: ARG86; π-alkyl: LEU96; π-cation: GLU16 |

| 5b | 3-chloro-4-(2-chloroquinolin-3-yl)-1-(p-tolyl)azetidin-2-one | -7.1 | H-bond: GLU91; π-anion: GLU16; π-H: ARG86 |

| 5c | 3-chloro-1-(4-chlorophenyl)-4-(2-chloroquinolin-3-yl)azetidin-2-one | -7.1 | H-bond: GLU91; π-anion: GLU16 |

| 5d | 3-chloro-4-(2-chloroquinolin-3-yl)-1-(3-nitrophenyl)azetidin-2-one | -6.7 | H-bond: LEU96; π-sigma: GLU91; halogen: GLA17; C–H: GLY82, ARG86 |

| 5e | 3-chloro-4-(2-chloroquinolin-3-yl)-1-(3-methoxyphenyl)azetidin-2-one | -7.2 | H-bond: LYS93, VAL94, LEU96; π-sigma: GLU91, ARG86; halogen: GLY82; π-alkyl: ARG95 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. For quinoline derivatives, these calculations provide insights into parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential.

Theoretical studies on various quinoline derivatives have utilized DFT to understand their chemical behavior. For instance, calculations on quinoline molecules and their derivatives have been performed to assess their potential as corrosion inhibitors, which relates to their electronic structure and ability to interact with metal surfaces. These studies often calculate quantum chemical parameters both in a vacuum and in a solvent to understand the environmental effects on the molecule's properties.

In the context of drug design, DFT studies can elucidate the reactivity and stability of compounds like this compound. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For a series of newly synthesized quinoline derivatives, DFT calculations have been used to determine properties like the electrophilicity index, chemical potential, and chemical hardness and softness. These parameters are derived from the HOMO and LUMO energies and provide a deeper understanding of the molecule's reactivity profile. Time-Dependent DFT (TD-DFT) can further be used to predict the absorption spectra of these molecules. Such theoretical investigations are invaluable for designing novel quinoline derivatives with desired electronic and photophysical properties.

Table 2: Representative Quantum Chemical Parameters for a Quinoline Derivative Analogue

| Parameter | Value |

| HOMO Energy | -0.22 eV |

| LUMO Energy | -0.08 eV |

| Energy Gap (ΔE) | 0.14 eV |

| Ionization Potential | 0.22 eV |

| Chemical Hardness | 0.07 eV |

| Chemical Softness | 7.14 eV⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of molecules and their interactions with their environment over time. This technique is particularly useful for understanding the flexibility of ligands and the stability of ligand-protein complexes.

For quinoline derivatives, MD simulations have been employed to study their behavior as potential inhibitors of various enzymes. These simulations can reveal key intermolecular interactions and the dynamic stability of the ligand within the binding site. For example, MD simulations of quinoline-3-carboxamide (B1254982) derivatives bound to DNA damage and response kinases have been used to establish the stability of the interactions. The root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation time is often analyzed to assess its stability.

In another study, MD simulations of quinoline derivatives as potential acetylcholinesterase inhibitors were performed. These simulations helped in understanding the different dynamic behaviors of various derivatives and in identifying key intermolecular interactions. The binding energies calculated from these simulations, often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), correlate well with the observed dynamic behavior and can predict the most promising candidates for inhibition.

A theoretical study on an azetidine (B1206935) derivative also utilized MD simulations to validate docking results. The RMSD was found to be within a stable range of 0.75 Å to 1.5 Å, and the binding energies were calculated to be significant, suggesting that the compound could act as a potential inhibitor. These examples highlight the power of MD simulations in providing a detailed, time-resolved view of the conformational landscape and interaction dynamics of quinoline-based compounds and their analogues.

Table 3: Key Outputs from Molecular Dynamics Simulations of a Quinoline Analogue-Protein Complex

| Simulation Parameter | Observation | Implication |

| RMSD of Complex | Stable trajectory with low fluctuations | The ligand remains stably bound in the active site. |

| RMSF of Protein Residues | Low fluctuations in the binding site | Key interacting residues maintain their conformation. |

| Intermolecular H-bonds | Consistent formation throughout the simulation | Strong and stable hydrogen bonding interactions. |

| Solvent Accessible Surface Area (SASA) | Decrease upon ligand binding | The ligand is well-accommodated within the binding pocket. |

| Binding Free Energy (MM-PBSA) | Favorable negative value | Strong binding affinity of the ligand for the protein. |

In Silico Prediction of Potential Biological Targets

In silico target prediction is a crucial first step in drug discovery, allowing for the identification of potential protein targets for a given small molecule. This approach uses computational algorithms to screen a compound against a large database of known biological targets.

For quinoline derivatives, various in silico methods have been employed to predict their biological activities. For instance, inverse virtual screening has been used to identify putative targets for a series of 2-aryl-quinoline-4-carboxylic acid derivatives with antileishmanial activity. This approach highlighted Leishmania major N-myristoyltransferase as a frequent high-affinity target.

Similarly, in silico analysis of novel azetidinone substituted benzotriazole (B28993) and benzimidazole (B57391) derivatives, which contain structural elements related to this compound, has been performed to identify them as potential inhibitors of Plasmodium falciparum Glutamate Dehydrogenase. Another study on quinazolin-2,4-dione hybrids, which can be considered bioisosteres of the quinoline scaffold, used in silico molecular docking to analyze their binding to Plasmodium falciparum Dihydroorotate dehydrogenase.

These predictive studies are often followed by more detailed molecular docking and dynamics simulations to validate the predicted interactions. The use of computational tools to predict biological targets not only accelerates the drug discovery process but also helps in understanding the polypharmacology of a compound, i.e., its ability to interact with multiple targets, which can be beneficial for treating complex diseases. The consistent prediction of quinoline-based scaffolds as inhibitors of various enzymes across different pathogens underscores their therapeutic potential.

Table 4: Predicted Biological Targets for Quinoline Analogues from In Silico Studies

| Quinoline Analogue Class | Predicted Biological Target | Therapeutic Area |

| 2-Aryl-quinoline-4-carboxylic acids | Leishmania major N-myristoyltransferase | Antileishmanial |

| Azetidinone-substituted benzotriazoles | Plasmodium falciparum Glutamate Dehydrogenase | Antimalarial |

| Quinazolin-2,4-dione hybrids | Plasmodium falciparum Dihydroorotate dehydrogenase | Antimalarial |

| Quinoline-azetidinone hybrids | Cytochrome c peroxidase | Antioxidant |

Future Directions and Research Gaps in Quinoline Azetidine Research

Exploration of Novel Synthetic Routes for Diversification

The generation of diverse chemical libraries is fundamental to exploring the full therapeutic potential of the 2-(azetidin-3-yl)quinoline scaffold. Future research should prioritize the development of novel, efficient, and versatile synthetic methodologies.

Current synthetic approaches often rely on established methods for quinoline (B57606) and azetidine (B1206935) synthesis separately, followed by a coupling step. orientjchem.orgsphinxsai.com Future strategies could explore innovative one-pot or multicomponent reactions to construct the entire quinoline-azetidine framework in a more streamlined fashion. nih.gov Techniques such as C-H bond activation, oxidative annulation, and photo-induced cyclization, which have seen recent advancements in quinoline synthesis, could be adapted for this purpose. mdpi.com These methods offer the potential for more environmentally friendly and efficient synthesis of a wide range of derivatives. nih.gov

Furthermore, the development of robust methods for derivatizing the azetidine ring is crucial. While the synthesis of various azetidine-based scaffolds has been described, applying these to the quinoline conjugate will be a key step. nih.govnih.gov This would allow for the creation of fused, bridged, and spirocyclic systems, significantly expanding the accessible chemical space and enabling a more thorough investigation of structure-activity relationships (SAR). researchgate.net Solid-phase synthesis methodologies could also be developed to facilitate the rapid generation of large, focused libraries of this compound analogs for screening purposes. researchgate.net

Investigation of Underexplored Biological Targets

While quinoline derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties, the specific biological targets of this compound are largely unknown. rsc.org A significant research gap exists in identifying and validating novel molecular targets for this compound class.

Future investigations should move beyond traditional phenotypic screening to target-based approaches. A functional proteomics approach could identify quinoline-binding proteins, as has been successfully demonstrated for other quinoline compounds, revealing targets like aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). nih.gov Given the prevalence of quinoline scaffolds in kinase inhibitors, exploring the kinome as a potential target space for this compound derivatives is a logical next step. mdpi.com Dual-target inhibitors, such as those targeting both EGFR and HER-2, represent another promising avenue for anticancer drug development. rsc.org

Additionally, the unique structural features of the azetidine moiety may confer novel target specificities. Research should be directed towards exploring targets where the rigid, three-dimensional nature of the azetidine ring can be exploited for specific binding interactions. This could include enzymes, ion channels, and receptors that have not traditionally been associated with quinoline-based drugs. The antitubercular potential of quinoline compounds is well-documented, and exploring the efficacy of this compound derivatives against Mycobacterium tuberculosis and other challenging pathogens is a worthwhile endeavor. rsc.orgnih.gov

Advanced Computational Modeling for Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For the this compound scaffold, these methods can guide the rational design of analogs with improved potency, selectivity, and pharmacokinetic profiles.

Structure-based drug design (SBDD) can be employed when the three-dimensional structure of a biological target is known. emanresearch.orgnih.gov Molecular docking and molecular dynamics simulations can predict the binding modes of this compound derivatives within the active site of a target protein, providing insights for structural modifications that can enhance binding affinity. mdpi.com In the absence of a target structure, ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, can be used to build predictive models based on the activities of known ligands. mdpi.comemanresearch.org

A key area for future research is the use of computational models to predict and optimize absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov This is particularly important for CNS-targeting drugs, where properties like blood-brain barrier permeability are critical. nih.gov Machine learning algorithms are increasingly being used to develop more accurate predictive models for various drug properties, and their application to the quinoline-azetidine scaffold could significantly streamline the lead optimization process. mdpi.commdpi.com

Development of Prodrug Strategies and Delivery Systems

Overcoming challenges related to poor solubility, low bioavailability, and off-target toxicity is a common hurdle in drug development. Prodrug strategies offer a powerful approach to address these issues by masking or modifying the active compound in a way that it is only released at the site of action. fiveable.me

For this compound, various prodrug approaches could be explored. For instance, if the compound has poor water solubility, a phosphate (B84403) ester prodrug could be designed to be cleaved by alkaline phosphatases in vivo, releasing the active drug and improving its solubility. nih.gov N-alkoxyquinoline prodrugs, which can be activated by one-electron reduction, offer another innovative strategy, particularly for targeting hypoxic tumor environments. rsc.org The azetidine nitrogen or a functional group on the quinoline ring could be functionalized to create prodrugs with tailored release profiles.

The rationale for prodrug design includes:

Improving physicochemical properties: Enhancing solubility and permeability. fiveable.me

Enhancing pharmacokinetic profiles: Prolonging half-life and achieving controlled release. fiveable.me

Reducing toxicity: Minimizing off-target effects and improving the therapeutic index. fiveable.me

In addition to prodrugs, advanced drug delivery systems, such as nanoparticle encapsulation or lipid-based vesicles, could be investigated to improve the delivery of this compound derivatives to their target tissues and overcome biological barriers like the blood-brain barrier. mdpi.com

High-Throughput Screening of Compound Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds against a specific biological target or in a phenotypic assay. ku.edu To fully explore the therapeutic potential of the this compound scaffold, the development of diverse compound libraries and their subsequent screening is essential.

Future efforts should focus on synthesizing libraries of this compound analogs with a wide range of structural diversity, as discussed in section 6.1. These libraries can then be screened against a panel of biological targets, including those identified in section 6.2. Many institutions maintain large, diverse compound collections that could be mined for initial hits. ku.edustanford.edu

The implementation of quantitative HTS (qHTS) would be particularly valuable. Unlike traditional HTS, which tests compounds at a single concentration, qHTS generates concentration-response curves for every compound in a library, providing more detailed information on potency and efficacy in the primary screen. This approach can help to reduce the rate of false positives and false negatives, leading to more reliable hit identification. The data generated from qHTS can also be used to build more robust SAR models and guide the next round of library design.

Q & A

Basic: What synthetic strategies are effective for preparing 2-(azetidin-3-yl)quinoline derivatives?

Methodological Answer:

The synthesis typically involves multi-step protocols:

Core Formation : Use Vilsmeier-Haack formylation (DMF + POCl₃) to generate substituted quinoline precursors .

Azetidine Introduction : React 2-chloroquinoline derivatives with azetidine-containing nucleophiles (e.g., 3-aminomethyl azetidine) under SNAr conditions .

Functionalization : Post-synthetic modifications (e.g., oxidation, reduction) optimize reactivity. For example, LiAlH₄ reduction under anhydrous ether improves azetidine ring stability .

Key Reaction Conditions (Example):

| Reaction Type | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Substitution | 3-Aminomethyl azetidine | DMF, 80°C, 12h | 65-78% |

| Oxidation | KMnO₄ | Neutral, 50°C | 45% |

| Reduction | LiAlH₄ | Anhydrous ether, reflux | 82% |

| Data adapted from |

Advanced: How can conflicting reports on the anticancer activity of quinoline-azetidine hybrids be resolved?

Methodological Answer:

Discrepancies arise from variations in:

- Cell Line Sensitivity : E.g., HCT-116 (IC₅₀ = 2.56 µM) vs. RKO (IC₅₀ = 3.67 µM) due to differential autophagy pathway activation .

- Assay Conditions : Serum concentration and exposure time impact results. Standardize protocols across labs.

- Mechanistic Complexity : Use pathway-specific inhibitors (e.g., ATG5 siRNA) to confirm autophagy-dependent vs. apoptosis-driven cytotoxicity .

Recommended Workflow:

Dose-Response Profiling across 5+ cell lines.

Mechanistic Cross-Validation : Combine Western blotting (LC3-II detection) and flow cytometry (Annexin V staining).

Basic: What spectroscopic methods are essential for characterizing quinoline-azetidine derivatives?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies azetidine ring protons (δ 3.2–3.8 ppm) and quinoline aromatic signals (δ 7.5–8.9 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₈N₃: calc. 252.1501, obs. 252.1498) .

- IR : Azetidine C-N stretch (∼1,100 cm⁻¹) and quinoline ring vibrations (1,600 cm⁻¹) .

Advanced: How can metabolic stability of azetidine-containing quinolines be enhanced for in vivo studies?

Methodological Answer:

- Halogen Substitution : Bromine at the azetidine 3-position reduces CYP450-mediated oxidation (t₁/₂ increased from 1.2h to 4.7h in murine models) .

- Prodrug Design : Esterify labile hydroxyl groups (e.g., acetate prodrugs improve oral bioavailability by 3-fold) .

- Microsomal Assays : Screen with liver microsomes + NADPH to identify metabolic hotspots .

Basic: Which positions on the quinoline core are most reactive for azetidine functionalization?

Methodological Answer:

- Position 4 : Electrophilic substitution (e.g., chloro intermediates react with azetidine nucleophiles) .

- Position 2 : Knoevenagel condensation with azetidine aldehydes under basic conditions (NaOH, Aliquat® 336 catalyst) .

- Regioselectivity : Controlled by directing groups (e.g., -NO₂ at position 8 directs azetidine to position 3) .

Advanced: What computational tools predict the binding of azetidine-quinolines to epigenetic targets like EZH2?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with EZH2’s SET domain (PDB: 5LS6). Key residues: Phe665, Tyr661 .

- MD Simulations : 100-ns trajectories assess stability of hydrogen bonds between azetidine N and EZH2’s Asp630 .

- QSAR Models : Correlate substituent electronegativity (Hammett σ) with inhibitory activity (R² = 0.89) .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:

- Byproduct Removal : Silica gel chromatography (EtOAc/hexane, 3:7) separates azetidine-quinoline products from dimeric side products .

- High Polarity : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) resolves polar hydroxylated impurities .

- Metal Traces : Chelating agents (EDTA) in final washes reduce transition-metal contaminants .

Advanced: How do electronic effects modulate the photophysical properties of azetidine-quinoline chromophores?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.